REACTION_SMILES
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[CH2:6]([CH:7]=[CH2:8])[O:9][c:10]1[c:11]([Br:16])[cH:12][cH:13][cH:14][cH:15]1.[OH2:17].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[OH:2][CH:7]1[CH2:6][O:9][c:10]2[c:11]([Br:16])[cH:12][cH:13][cH:14][c:15]2[CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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OC1COc2c(Br)cccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |